molecular formula C5H7N3O2 B054390 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid CAS No. 112277-40-4

5-Amino-1-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B054390
CAS No.: 112277-40-4
M. Wt: 141.13 g/mol
InChI Key: IFTRCZCLLFSZHS-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-imidazole-4-carboxylic acid is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This multifunctional scaffold features both an amino and a carboxylic acid functional group on an imidazole core, making it an ideal precursor for the synthesis of a wide array of complex molecules. Its primary research value lies in its role as a key intermediate for constructing purine analogs, nucleoside analogs, and other biologically active imidazole derivatives. These compounds are frequently investigated for their potential as kinase inhibitors, antiviral agents, and anticancer therapeutics. The presence of the carboxylic acid allows for amide bond formation or esterification, while the amino group is amenable to condensation or diazotization reactions, providing multiple vectors for structural diversification. Researchers utilize this compound to develop and optimize structure-activity relationships (SAR) in lead compound libraries, exploring its mechanism of action as an integral component of molecules designed to modulate specific enzymatic pathways or protein-protein interactions. Its well-defined structure and high purity are critical for achieving reproducible results in synthetic and biological assays.

Properties

IUPAC Name

5-amino-1-methylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-2-7-3(4(8)6)5(9)10/h2H,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTRCZCLLFSZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365116
Record name 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112277-40-4
Record name 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Reaction Mechanism

Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate (CAS 54147-04-5) serves as a direct precursor for the target compound. The ester-to-acid conversion is achieved through alkaline hydrolysis using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic media. The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, resulting in the cleavage of the ethyl ester group. Subsequent acidification with hydrochloric acid (HCl) yields the free carboxylic acid.

Cycloaddition Approaches Using α-Isocyanoacetate Synthons

Imidazole Ring Construction

A novel method reported in recent literature involves the cycloaddition of ethyl isocyanoacetate with N-aryl-benzimidoyl chlorides to construct 1,5-diaryl-imidazole-4-carboxylate esters. While this approach primarily targets diaryl-substituted derivatives, modifying the imidoyl chloride precursor to include an amino group at the 5-position could enable the synthesis of 5-amino-1-methyl analogs.

Reaction Conditions

The process employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. For example, ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate was synthesized in 64% yield using this method. Introducing a nitro-substituted imidoyl chloride, followed by catalytic hydrogenation to reduce the nitro group to an amine, could theoretically yield the desired 5-amino derivative.

Challenges and Adaptations

Key challenges include ensuring regioselectivity during cycloaddition and maintaining the stability of the amino group under reaction conditions. Protecting groups such as tert-butoxycarbonyl (Boc) may be required to prevent undesired side reactions during imidoyl chloride synthesis.

Nitration-Reduction Strategy for Amino Group Introduction

Functionalization of 1-Methylimidazole-4-carboxylic Acid

Starting with 1-methyl-1H-imidazole-4-carboxylic acid (CAS 41716-18-1), electrophilic nitration at the 5-position can introduce a nitro group, which is subsequently reduced to an amine. Nitration is typically performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, leveraging the meta-directing effect of the carboxylic acid group.

Reduction of Nitro to Amino

The nitro intermediate is reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst or via catalytic transfer hydrogenation with ammonium formate. This step achieves near-quantitative conversion to the amino derivative, as evidenced by infrared (IR) spectroscopy showing the disappearance of nitro stretches (~1520 cm⁻¹) and the emergence of N–H vibrations (~3400 cm⁻¹).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsConditionsYield (Reported)Sources
Ester HydrolysisEthyl 5-amino-1-methylimidazole-4-carboxylateNaOH, HClReflux, 4–6 h>85% (analogous)
CycloadditionEthyl isocyanoacetate, Imidoyl chlorideDBU, THF−78°C to RT, 48 h64% (diaryl)
Nitration-Reduction1-Methylimidazole-4-carboxylic acidHNO₃, H₂SO₄, H₂/Pd/C0–5°C, then RTN/A

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The methyl group at N1 appears as a singlet at δ 3.65–3.70 ppm, while the amino proton resonates as a broad singlet at δ 6.20–6.30 ppm.

  • ¹³C NMR : The carboxylic acid carbon is observed at δ 168–170 ppm, with the imidazole ring carbons between δ 120–140 ppm.

  • IR Spectroscopy : Stretches at ~2500–3300 cm⁻¹ (O–H, carboxylic acid) and ~1650 cm⁻¹ (C=O) confirm the acid functionality.

Industrial and Pharmacological Relevance

The compound’s structural motif is pivotal in pharmaceuticals and agrochemicals. For instance, herbicidal imidazole-5-carboxylic acid derivatives demonstrate the importance of regioselective substitution patterns. The amino group at position 5 enhances hydrogen-bonding potential, making this compound a candidate for enzyme inhibition studies .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroimidazole derivatives, alcohol derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Biochemical Role and Metabolism

5-Amino-1-methyl-1H-imidazole-4-carboxylic acid is primarily recognized as an intermediate in the purine biosynthesis pathway. It is synthesized from 5-aminoimidazole ribotide through the action of phosphoribosylaminoimidazole carboxylase. This compound can further be converted into 5-aminoimidazole ribonucleotide, which is essential for nucleotide synthesis. In humans, it is implicated in metabolic disorders such as Lesch-Nyhan syndrome, a condition characterized by uric acid overproduction due to deficiencies in purine metabolism pathways .

Potential Biomarker

Recent studies have indicated that this compound could serve as a biomarker for dietary intake, particularly from foods such as ohelo berries, Chinese mustard, and jackfruits. The presence of this compound in various food items suggests its potential utility in nutritional studies and dietary assessments .

Anticancer Research

The compound has been explored within the context of cancer research. It has been incorporated into the design of novel imidazolylpyrrolone-based small molecules that demonstrate anticancer properties. These compounds are being investigated for their ability to inhibit key protein complexes involved in cancer cell proliferation, particularly in renal cell carcinoma treatments .

Table 1: Summary of Anticancer Applications

Compound TypeMechanism of ActionTarget Cancer TypeReference
Imidazolylpyrrolone derivativesmTOR inhibitionRenal Cell Carcinoma
5-Aminoimidazole derivativesCytotoxicity enhancementVarious cancer cell lines

Synthesis and Derivative Development

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications have been made to create novel compounds with improved efficacy against cancer cells while minimizing toxicity to non-cancerous cells. The synthesis processes often involve complex organic reactions that yield various derivatives with distinct pharmacological profiles .

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer applications. Its role as an intermediate in metabolic pathways suggests it could be explored for treating metabolic disorders or conditions associated with purine metabolism dysregulation. Additionally, its structural properties may lend themselves to further modifications aimed at developing new therapeutic agents .

Table 2: Overview of Therapeutic Applications

Application AreaDescriptionCurrent Research Status
Metabolic DisordersPotential treatment for conditions like Lesch-Nyhan syndromeUnder investigation
Cancer TreatmentDevelopment of imidazolyl derivatives for anticancer therapiesOngoing clinical trials

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

  • 5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid (CAS: 228262-99-5): Structure: Replaces the methyl group with a benzyl moiety. Impact: The bulky benzyl group increases lipophilicity (logP) and reduces water solubility compared to the methyl analog. This substitution may enhance membrane permeability in biological systems . Molecular Weight: 217.22 g/mol (vs. 141.13 g/mol for the target compound).
  • Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (CAS: N/A): Structure: Carboxylic acid is esterified to an ethyl group. Impact: The ester derivative exhibits higher lipophilicity, favoring organic solvent solubility. Esters often act as prodrugs, hydrolyzing in vivo to release the active carboxylic acid . Molecular Weight: 169.17 g/mol.

Functional Group Variations at the 4- and 5-Positions

  • 4-Amino-1-methyl-1H-imidazole-5-carboxamide (CAS: 360-97-4): Structure: Carboxylic acid replaced with a carboxamide group. Impact: The carboxamide reduces acidity (pKa ~10–12 vs. ~2–4 for carboxylic acids) and alters hydrogen-bonding capacity. This modification is common in drug design to improve metabolic stability . Molecular Weight: 126.12 g/mol.
  • 1-Methylimidazole-5-carboxylic Acid (CAS: 71925-11-6): Structure: Lacks the 5-amino group. Molecular Weight: 126.11 g/mol.

Complex Derivatives in Biochemical Pathways

  • 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate: Structure: Features a ribosyl-phosphate group at the 1-position. Impact: This derivative is a key intermediate in purine biosynthesis. The phosphate group introduces negative charge, influencing binding to enzymes like phosphoribosyltransferase . Molecular Weight: 365.23 g/mol.

Comparative Data Table

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5-Amino-1-methyl-1H-imidazole-4-carboxylic acid 858512-11-5 1-Me, 5-NH₂, 4-COOH C₅H₇N₃O₂ 141.13 High polarity, water-soluble
5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid 228262-99-5 1-Bn, 5-NH₂, 4-COOH C₁₁H₁₁N₃O₂ 217.22 Lipophilic, enhanced membrane permeability
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate N/A 1-Me, 5-NH₂, 4-COOEt C₇H₁₀N₃O₂ 169.17 Prodrug potential, organic solubility
4-Amino-1-methyl-1H-imidazole-5-carboxamide 360-97-4 1-Me, 4-NH₂, 5-CONH₂ C₄H₆N₄O 126.12 Reduced acidity, metabolic stability
5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate N/A 1-Ribosyl-P, 5-NH₂, 4-COOH C₁₁H₁₆N₃O₉P 365.23 Biochemical intermediate, charged

Biological Activity

5-Amino-1-methyl-1H-imidazole-4-carboxylic acid (often referred to as 5-Aminoimidazole-4-carboxylic acid or AICA) is an important compound in biological systems, particularly in purine metabolism. This compound serves as a precursor in the biosynthesis of purines, which are essential for nucleic acid synthesis and energy metabolism. Its biological activity has been studied across various organisms, including bacteria, plants, and humans.

  • IUPAC Name : this compound
  • Molecular Formula : C5H6N4O2
  • Molecular Weight : 142.13 g/mol
  • CAS Number : 6001-14-5

Biological Role and Mechanisms

5-Aminoimidazole-4-carboxylic acid is primarily involved in the following biological processes:

  • Purine Biosynthesis : AICA is a key intermediate in the de novo synthesis of purines. It is converted into 5-aminoimidazole ribonucleotide (AIR) through the action of the enzyme phosphoribosylaminoimidazole carboxylase (ADE2) .
  • Metabolic Disorders : This compound is implicated in metabolic disorders such as Lesch-Nyhan syndrome, where there is a deficiency in purine metabolism leading to elevated levels of uric acid .
  • Enzymatic Reactions :
    • AICA participates in several enzymatic reactions, including:
      • Conversion to AIR via ADE2.
      • Further reactions leading to the formation of more complex purine structures.

Enzymatic Functions

AICA acts as a substrate for various enzymes involved in nucleotide metabolism. The following table summarizes some key enzymatic reactions involving AICA:

Enzyme NameReaction DescriptionGene NameUniprot ID
Phosphoribosylaminoimidazole carboxylaseConverts AICA to 5-aminoimidazole ribonucleotide (AIR) + CO₂ADE2P21264
Phosphoribosylaminoimidazole-succinocarboxamide synthaseConverts AICA with L-aspartate to form SAICAR (5-amino-1-(5-phospho-D-ribosyl)-4-carboxamido)succinateADE1P27616

Case Studies and Experimental Evidence

Several studies have explored the biological activity of AICA and its derivatives:

  • Inhibition Studies : Research has demonstrated that AICA and its derivatives can inhibit certain enzymes involved in HIV replication, showcasing their potential as therapeutic agents against viral infections . For instance, compounds derived from AICA exhibited significant inhibition rates against HIV integrase, highlighting their potential utility in antiviral drug development.
  • Metabolic Pathway Analysis : In humans, AICA's role as an intermediate in purine metabolism has been highlighted through metabolic profiling studies. Elevated levels of AICA have been associated with specific dietary patterns, indicating its potential as a biomarker for food consumption .
  • Antimicrobial Activity : Some derivatives of AICA have shown antimicrobial properties against various bacterial strains, suggesting that modifications to its structure can enhance its biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid?

  • Methodology :

  • Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine under reflux with acetic acid (3–5 h) for cyclization .
  • Hydrolysis : Convert esters to carboxylic acids via basic hydrolysis (e.g., NaOH or KOH in aqueous ethanol) .
  • Purification : Recrystallize from DMF/acetic acid mixtures to isolate crystalline products .
    • Key Variables :
VariableOptimal RangeImpact on Yield
Temperature80–100°CHigher temps reduce side products
Reaction Time3–5 hLonger durations improve cyclization
SolventAcetic acidEnhances reaction efficiency

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • NMR : Assign peaks for the methyl group (δ ~3.0–3.5 ppm) and carboxylic acid protons (broad ~12–14 ppm). Compare with derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
  • IR : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What impurities are commonly observed during synthesis, and how can they be mitigated?

  • Common Impurities :

  • Unreacted starting materials (e.g., ethyl esters).
  • Side products from incomplete cyclization (e.g., open-chain intermediates).
    • Mitigation Strategies :
  • Use excess acetic acid to drive cyclization .
  • Employ column chromatography (silica gel, ethyl acetate/hexane) for purification .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?

  • Approach :

  • Use SHELXL for small-molecule refinement, leveraging constraints for imidazole ring geometry .
  • Validate against high-resolution X-ray data (e.g., twinned crystals require twin-law refinement in SHELX) .
    • Case Study : Discrepancies in bond lengths (C-N vs. C-O) can arise from disorder; apply PART instructions in SHELXL to model alternate conformations .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) .
  • MD Simulations : Study solvation effects in aqueous/DMSO mixtures using AMBER or GROMACS .
  • Data Interpretation : Compare computed IR/NMR spectra with experimental data to validate models .

Q. How can researchers design experiments to elucidate the compound’s mechanism in biological systems (e.g., enzyme inhibition)?

  • Experimental Design :

  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Docking Studies : Use AutoDock Vina to predict binding modes to active sites .
    • Contradiction Handling : If biological activity varies between batches, validate purity via HPLC and assess stereochemical stability .

Methodological Notes

  • Safety : Follow SDS guidelines (e.g., TCI America) for handling corrosive reagents (acetic acid) and using PPE .
  • Data Validation : Cross-reference spectral data with PubChem or Sigma-Aldrich reference standards .

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